Functional Specificity: Ile-Met Acts as a Defined Retrieval Motif in Vacuolar Sorting
Ile-Met constitutes the exact cytosolic tail dipeptide motif (Ileu-608 Met-609) of the pea receptor BP80, which is essential for its recycling from the prevacuole and for endocytosis [1]. Mutagenesis studies demonstrate that deleting or mutating this specific Ile-Met motif abolishes this trafficking function, confirming its sequence-specific role. In contrast, dipeptides like Ile-Ala or Leu-Met, which differ by only one amino acid, lack this defined biological function.
| Evidence Dimension | Functional role as a defined retrieval signal in vacuolar sorting receptor BP80 trafficking |
|---|---|
| Target Compound Data | Functional (restores wild-type trafficking when motif is intact) |
| Comparator Or Baseline | Dipeptide mutants (e.g., Ileu608Ala, Met609Ala) are non-functional |
| Quantified Difference | Functional vs. Non-functional |
| Conditions | In vivo trafficking assays in plant cells (confocal microscopy and biochemical fractionation) |
Why This Matters
Researchers studying this specific intracellular trafficking pathway must use Ile-Met; generic or similar dipeptides will not function as a retrieval signal, leading to experimental failure.
- [1] Saint-Jean B, et al. The Cytosolic Tail Dipeptide Ile-Met of the Pea Receptor BP80 Is Required for Recycling from the Prevacuole and for Endocytosis. The Plant Cell. 2010;22(8):2825-2837. View Source
